molecular formula C11H12ClN3OS B1379103 2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole hydrochloride CAS No. 1823864-04-5

2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole hydrochloride

Cat. No.: B1379103
CAS No.: 1823864-04-5
M. Wt: 269.75 g/mol
InChI Key: FGYQGRWHUOUKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole hydrochloride is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure combining an azetidine ring, a sulfanyl group, and an oxadiazole ring, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, and halides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various functionalized azetidine derivatives.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole hydrochloride involves its interaction with specific molecular targets:

Biological Activity

2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12N4OS
  • Molecular Weight : 269.75 g/mol .
  • CAS Number : 1225227-31-5 .

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with phenyl-substituted oxadiazoles. Various methods have been explored to optimize yield and purity, with some studies focusing on the use of microwave-assisted synthesis to enhance reaction efficiency .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazole compounds exhibit significant antimicrobial properties. For instance, a series of related compounds were tested against various bacterial strains, showing promising antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably:

  • Cytotoxicity : The compound demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner by increasing p53 expression and activating caspase pathways .

Case Studies

StudyCell LineIC50 (µM)Mechanism
Study 1MCF-715.63Apoptosis induction via p53 pathway
Study 2MEL-8Similar to Tamoxifen (10.38)Apoptosis induction
Study 3U937<2.78Cytotoxicity against acute monocytic leukemia

Table 1: Summary of anticancer activity findings for this compound.

In Vivo Studies

While in vitro results are promising, further in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Current literature suggests that modifications to the chemical structure may enhance its bioavailability and reduce toxicity .

Properties

IUPAC Name

2-(azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS.ClH/c1-2-4-8(5-3-1)10-13-14-11(15-10)16-9-6-12-7-9;/h1-5,9,12H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYQGRWHUOUKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)SC2=NN=C(O2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole hydrochloride
Reactant of Route 2
2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole hydrochloride
Reactant of Route 3
2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole hydrochloride
Reactant of Route 4
2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole hydrochloride
Reactant of Route 5
2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.